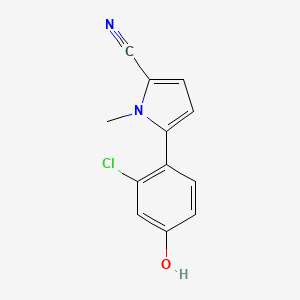![molecular formula C12H16BNO6S B15206532 (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B15206532.png)
(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazinone ring followed by the introduction of the boronic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry
In organic synthesis, (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid is used as a building block for the synthesis of complex molecules. Its reactivity and stability make it a valuable reagent in various synthetic pathways.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to interact with biological molecules, making them useful in drug design and development.
Medicine
In medicinal chemistry, this compound can be used to develop new therapeutic agents. Boronic acids have been explored for their potential to inhibit enzymes and modulate biological pathways, offering opportunities for the treatment of diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties contribute to the development of high-performance materials.
Mechanism of Action
The mechanism of action of (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate biological pathways and inhibit enzyme activity. The specific pathways and targets depend on the context of its application, such as drug development or material synthesis.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
Uniqueness
Compared to similar compounds, (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid offers unique reactivity due to the presence of the oxazinone ring and the methylsulfonyl group. These structural features enhance its stability and reactivity, making it a versatile reagent in various chemical reactions and applications.
Properties
Molecular Formula |
C12H16BNO6S |
|---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
(2,2,4-trimethyl-6-methylsulfonyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid |
InChI |
InChI=1S/C12H16BNO6S/c1-12(2)11(15)14(3)9-6-7(21(4,18)19)5-8(13(16)17)10(9)20-12/h5-6,16-17H,1-4H3 |
InChI Key |
USKATANFZLVCNA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=C1OC(C(=O)N2C)(C)C)S(=O)(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


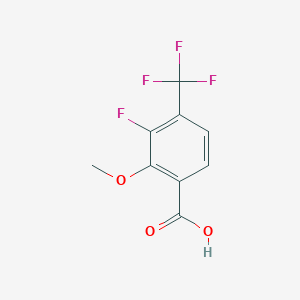
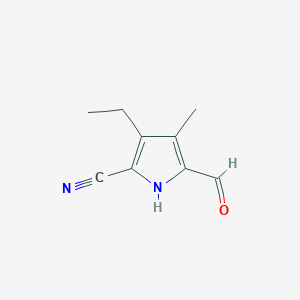
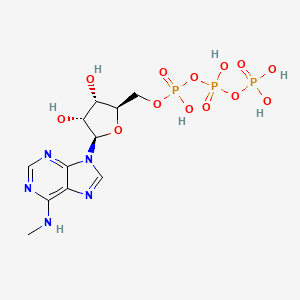
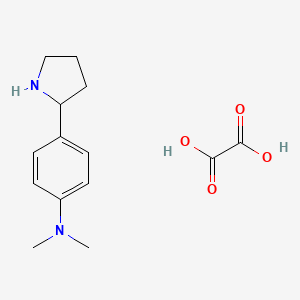
![4-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15206499.png)
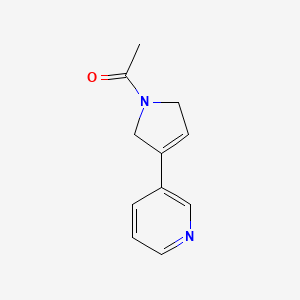
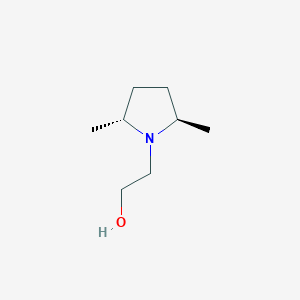
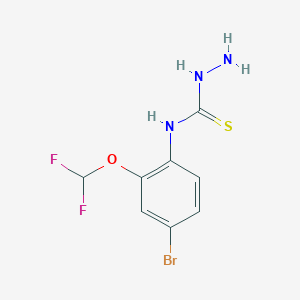
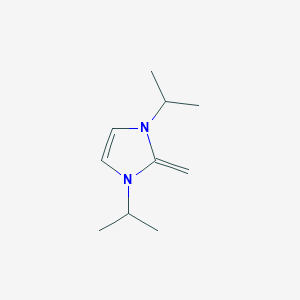
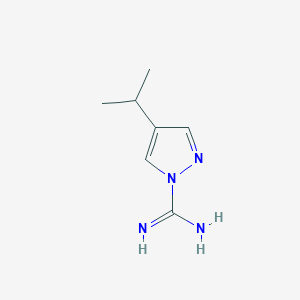
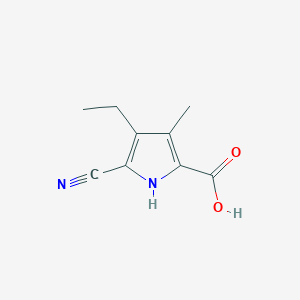
![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
